molecular formula C16H30O4 B3039180 Ascolactone CAS No. 757995-43-0

Ascolactone

Cat. No.: B3039180
CAS No.: 757995-43-0
M. Wt: 286.41 g/mol
InChI Key: XICNXZCTTYOLCW-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Ascolactone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ascolactone is unique among benzolactone derivatives due to its specific structure and biological activities. Similar compounds include:

Biological Activity

Ascolactone is a bioactive compound derived from various fungal sources, particularly endophytes and marine fungi. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and antimicrobial properties.

Chemical Structure and Derivation

This compound is a polyketide compound, which has been isolated from the endophytic fungus Didymella sp. IEA-3B.1, found in the host plant Terminalia catappa. The compound is characterized by a complex structure that contributes to its diverse biological activities. The synthesis of this compound involves Baeyer-Villiger oxidation and hydrolysis processes, which are critical for its formation from precursor compounds .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. Specifically, it has been tested against various cancer cell lines, showing promising results:

  • Cell Lines Tested :
    • Murine lymphoma cell line L5178Y
    • Burkitt's lymphoma B cells (Ramos)
    • Adult lymphoblastic leukemia T cells (Jurkat J16)

The IC50 values for this compound against these cell lines were reported as follows:

  • L5178Y: 2.0 µM
  • Ramos: 3.3 µM
  • Jurkat J16: 4.4 µM

These values indicate that this compound possesses potent cytotoxic effects against these cancer cell lines .

This compound's antitumor activity is partly attributed to its ability to inhibit NFκB activation, a key pathway involved in cancer cell survival and proliferation. In assays conducted on the triple-negative breast cancer cell line MDA-MB 231, this compound displayed moderate inhibition of NFκB activation . This suggests that the compound may exert its effects through multiple pathways, enhancing its potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated significant antimicrobial activity against various bacterial strains:

  • Tested Strains :
    • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium
    • Gram-negative bacteria: Acinetobacter baumannii

The minimum inhibitory concentrations (MICs) observed were:

  • Against Gram-positive bacteria: MICs ranged from 6.3 to 12.5 µM.
  • Against Acinetobacter baumannii: MICs were approximately 3.1 µM when tested alongside a sublethal concentration of colistin .

These findings highlight this compound's potential as a candidate for treating infections caused by multidrug-resistant bacteria.

Case Studies and Research Findings

Several research studies have focused on the extraction and characterization of this compound from fungal sources, emphasizing its biological activities:

  • Study on Endophytes : A study isolated this compound from Didymella sp. IEA-3B.1 and assessed its cytotoxicity and antimicrobial properties against various pathogens .
  • Antimicrobial Efficacy : Another investigation revealed that while this compound showed weaker activity against certain Gram-positive strains compared to other compounds isolated from the same source, it maintained efficacy against Gram-negative bacteria .

Summary Table of Biological Activities

Activity Target IC50/MIC Values
AntitumorL5178Y (Murine lymphoma)2.0 µM
Ramos (Burkitt's lymphoma)3.3 µM
Jurkat J16 (T-cell leukemia)4.4 µM
NFκB InhibitionMDA-MB 231 (Breast cancer)Moderate inhibition
AntimicrobialStaphylococcus aureus6.3 - 12.5 µM
Enterococcus faecalis6.3 - 12.5 µM
Acinetobacter baumannii~3.1 µM

Properties

IUPAC Name

(3S,4R,6S)-3,4-dihydroxy-6-undecyloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)15(18)16(19)20-13/h13-15,17-18H,2-12H2,1H3/t13-,14+,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICNXZCTTYOLCW-ZNMIVQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC(C(C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ascolactone
Reactant of Route 2
Ascolactone
Reactant of Route 3
Ascolactone
Reactant of Route 4
Ascolactone
Reactant of Route 5
Ascolactone
Reactant of Route 6
Ascolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.